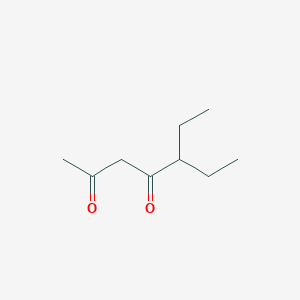

2,4-Heptanedione, 5-ethyl-

Description

Overview of β-Diketones and their Academic Significance

β-Diketones, also known as 1,3-diketones, are a significant class of organic compounds that are widely utilized as key building blocks in organic synthesis and possess a range of ionophoric properties. beilstein-journals.org Their unique structural features give rise to interesting chemical properties that have been the subject of extensive academic research.

A 1,3-diketone is an organic compound that is characterized by the presence of two carbonyl (C=O) groups that are separated by a single carbon atom. fiveable.me This specific arrangement places the carbonyl groups in a beta (β) position relative to one another. fiveable.me The proximity of these two electron-withdrawing carbonyl groups is a defining structural feature that profoundly influences the molecule's chemical behavior. fiveable.me

A key characteristic of β-diketones is the notable acidity of the hydrogen atoms attached to the carbon atom situated between the two carbonyl groups, known as the α-hydrogens. fiveable.mefiveable.me The pKa value for these α-hydrogens is typically around 9, which indicates they are significantly more acidic than the α-hydrogens of simple ketones, which have a pKa of approximately 20. pharmaxchange.info

This enhanced acidity is a direct consequence of the stability of the conjugate base, the enolate ion, that forms upon deprotonation. fiveable.melibretexts.org The negative charge on the central carbon can be delocalized through resonance onto the two adjacent electronegative oxygen atoms. fiveable.mepharmaxchange.infoopenstax.orglibretexts.org This distribution of the negative charge over multiple atoms stabilizes the enolate ion, making the parent β-diketone more acidic. openstax.orglibretexts.org Due to this increased acidity, the α-proton can be abstracted even by weak bases. pharmaxchange.info

| Compound Type | Example | Approximate pKa |

|---|---|---|

| β-Diketone | Acetylacetone (B45752) | 9 pharmaxchange.infoopenstax.org |

| β-Keto Ester | Ethyl Acetoacetate | 11 pharmaxchange.infoopenstax.org |

| β-Diester | Diethyl Malonate | 13 pharmaxchange.infoopenstax.org |

| Ketone | Acetone | 19 openstax.org |

| Ester | Ethyl Acetate (B1210297) | 25 pharmaxchange.info |

β-Diketones exhibit keto-enol tautomerism, existing as an equilibrium mixture of the diketo form and a more stable enol form. researchgate.netmdpi.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nanalysis.com In the case of β-diketones, this involves the movement of an α-hydrogen to one of the carbonyl oxygens, resulting in the formation of an enol—a molecule containing both a double bond (ene) and a hydroxyl group (ol).

The enol form is particularly stable in β-diketones due to the formation of a strong intramolecular hydrogen bond, which creates a stable six-membered ring. mdpi.commdpi.com The equilibrium between the keto and enol tautomers is sensitive to various factors, including the solvent and the electronic and steric properties of the substituents. rsc.orgacs.org Generally, the enol form is dominant in non-polar solvents, while the equilibrium shifts toward the diketo form in polar solvents like water. mdpi.com The presence of bulky substituents on the central carbon atom can also favor the diketo form. mdpi.comrsc.org This tautomerism is crucial as the keto and enol forms can display different reactivities, influencing the compound's role in chemical reactions. mdpi.com

Nomenclature and Structural Representation of 2,4-Heptanedione, 5-ethyl-

The systematic IUPAC name for the compound is 5-ethylheptane-2,4-dione . nih.gov This name is derived following the established rules of chemical nomenclature. vanderbilt.edupw.live The parent chain is identified as the longest continuous carbon chain that contains the principal functional groups, which in this case is a seven-carbon chain (heptane) with two ketone groups. vanderbilt.edu The chain is numbered from the end that gives the carbonyl groups the lowest possible locants, which are positions 2 and 4. An ethyl (-CH₂CH₃) substituent is located at position 5 of this chain. vanderbilt.edu

| Chemical Identification of 2,4-Heptanedione, 5-ethyl- nih.gov | |

|---|---|

| IUPAC Name | 5-ethylheptane-2,4-dione |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 725708-70-3 |

| Synonyms | 5-Ethyl-2,4-heptandione, SCHEMBL1935489 |

Position of 2,4-Heptanedione, 5-ethyl- in Substituted Heptanedione Research

The study of substituted heptanediones is an active area of research, focusing on how different alkyl or aryl groups influence the molecule's chemical and physical properties. This research is vital for the development of new ligands for metal complexes and precursors for materials science. nih.gov

For example, extensive research has been conducted on 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd), a heptanedione derivative with bulky tert-butyl groups. acs.orgresearchgate.netutwente.nl These bulky substituents provide significant steric shielding, making Hthd a valuable ligand in the synthesis of volatile metal complexes used in techniques like metal-organic chemical vapor deposition (MOCVD). utwente.nl Another researched compound, 2,6-dimethyl-3,5-heptanedione, is noted for its use in coordination chemistry, particularly in forming stable complexes with lanthanide ions.

2,4-Heptanedione, 5-ethyl- represents a more simply substituted derivative compared to Hthd. The presence of the ethyl group at the 5-position, adjacent to one of the carbonyl groups, influences the molecule's steric and electronic environment, albeit to a lesser extent than the bulky groups in Hthd. The study of such substitutions is fundamental to understanding structure-property relationships. rsc.org This knowledge allows for the fine-tuning of the properties of β-diketones for specific applications, such as altering their chelation behavior with metal ions or modifying their keto-enol equilibrium, which in turn affects their reactivity.

Structure

3D Structure

Properties

IUPAC Name |

5-ethylheptane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)9(11)6-7(3)10/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOINXDHRHCLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467475 | |

| Record name | 2,4-HEPTANEDIONE, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725708-70-3 | |

| Record name | 2,4-HEPTANEDIONE, 5-ETHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Heptanedione, 5 Ethyl and Analogous β Diketones

General Synthetic Strategies for β-Diketones

The preparation of β-diketones can be achieved through several general synthetic routes. The most prominent of these include the acylation and condensation of ketones with esters, as well as oxidative methods.

Acylation of Ketones with Esters

The acylation of a ketone with an alpha-hydrogen using an ester, acid anhydride, or acid chloride is a fundamental method for forming β-diketones. researchgate.netscispace.com This reaction, which involves the substitution of an alpha-hydrogen atom of the ketone with an acyl group, results in a carbon-carbon bond formation. researchgate.netuniversalclass.com The process can be facilitated by either basic or acidic reagents. researchgate.net

One of the most classical approaches is the Claisen condensation, which involves the reaction of a ketone and an ester under basic conditions. nih.gov Strong bases like sodium amide or sodium hydride are often employed to increase the reaction yield. organic-chemistry.orgacs.org For instance, the reaction of 2-acetylthiophene (B1664040) with ethyl acetate (B1210297) in the presence of a suitable base yields 1-(2-Thienyl)butane-1,3-dione. nih.gov

Alternatively, C-acylation of acetylacetone (B45752) and its derivatives with acyl chlorides or esters, followed by base-promoted cleavage of a carbonyl group, provides another pathway to β-diketones. acs.org However, this method can sometimes lead to O-acylation as a competing reaction, influenced by factors such as the solvent, electrophile, metal counterion, and reaction temperature. acs.org A variation of this involves the use of 1-acylbenzotriazoles for the C-acylation of acetonyl ketones, which subsequently undergo deacetylation to afford a variety of β-diketones. acs.org

| Reactant 1 (Ketone) | Reactant 2 (Acylating Agent) | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ketone with α-hydrogen | Ester/Acid Anhydride/Acid Chloride | Basic or Acidic Reagents | β-Diketone | researchgate.netscispace.com |

| 2-Acetylthiophene | Ethyl Acetate | Base | 1-(2-Thienyl)butane-1,3-dione | nih.gov |

| Acetonyl Ketones | 1-Acylbenzotriazoles | Not specified | β-Diketones | acs.org |

Condensation Reactions Involving Ketones and Esters

Condensation reactions, particularly the Claisen condensation, are a cornerstone in the synthesis of β-diketones. geeksforgeeks.orggoogle.com This reaction typically involves the condensation of two ester molecules or an ester and another carbonyl compound, such as a ketone, in the presence of a strong base to form a β-keto ester or a β-diketone. geeksforgeeks.org The driving force behind the reaction is the formation of a stabilized enolate ion. organic-chemistry.orggeeksforgeeks.org

The mechanism proceeds through the deprotonation of an α-hydrogen on the ketone by a strong base, creating an enolate ion. geeksforgeeks.org This nucleophilic enolate then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which subsequently eliminates a leaving group to form the β-diketone. geeksforgeeks.org

A "crossed" Claisen condensation, where two different carbonyl partners are used, can be synthetically useful if one of the partners, such as an aromatic ester, lacks enolizable α-hydrogens. organic-chemistry.org This helps to minimize the formation of a mixture of products. organic-chemistry.org The choice of base is also critical, with stronger bases like sodium amide or sodium hydride often leading to higher yields compared to sodium ethoxide. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Product | Reference |

|---|---|---|---|---|

| Claisen Condensation | Ketone and Ester | Requires a strong base; forms a stabilized enolate intermediate. | β-Diketone | geeksforgeeks.orggoogle.com |

| Crossed Claisen Condensation | Ketone and a non-enolizable ester (e.g., aromatic ester) | Minimizes product mixtures. | β-Diketone | organic-chemistry.org |

Oxidation of Hydrocarbons

The oxidation of hydrocarbons presents another, albeit less common, pathway to β-diketones. A notable example is the Tsuji-Wacker oxidation, a palladium(II)-catalyzed reaction that converts alkenes to ketones. acs.org While typically used to form methyl ketones, under certain conditions, subsequent α,β-water elimination and alcohol oxidation can lead to the formation of α,β-unsaturated diketones. acs.org

Furthermore, the oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) can efficiently produce β-diketones. nih.govorganic-chemistry.org This method is considered operationally straightforward and effective for both small and large-scale preparations. organic-chemistry.org

For substituted β-diketones, acid-catalyzed oxidation with hydrogen peroxide can lead to the formation of esters via bridged 1,2,4,5-tetraoxane intermediates. researchgate.net

Utilization of Chemical Reducing Agents

While seemingly counterintuitive, chemical reducing agents can be employed in synthetic routes that ultimately yield β-diketones. For instance, the synthesis of 5-methyl-2,4-heptanedione can reportedly be achieved using chemical reducing agents like zinc or aluminum powder as catalysts. chembk.com However, the primary role of reducing agents in the broader context of β-diketone chemistry is often in reactions of the diketone itself, rather than its direct synthesis.

Specific Synthetic Routes and Mechanistic Considerations for Substituted Heptanediones

The synthesis of specifically substituted heptanediones, such as the target compound 2,4-Heptanedione, 5-ethyl-, often requires more tailored approaches.

Grignard Reactions in Diketone Synthesis

Grignard reagents are powerful tools in organic synthesis and can be utilized in the formation of substituted β-diketones. One reported method involves the reaction of α,β-unsaturated imidates with Grignard reagents. oup.com For example, the reaction of methyl N-phenylacrylimidate with ethylmagnesium bromide selectively produces 4-propyl-3,5-nonanedione in good yield. oup.com The proposed mechanism involves the coupling of an N-magnesio α-methoxy enamine and a ketenimine, both formed after the initial 1,4-addition of the Grignard reagent to the α,β-unsaturated imidate. oup.com

It is important to note that the reaction of Grignard reagents with β-dicarbonyl compounds can also lead to other products. For instance, the reaction of Grignard reagents with 2,4-pentanedione can yield β-hydroxyketones. researchgate.netcdnsciencepub.com In some cases, particularly with α- and β-diketones in the presence of a catalytic amount of Cp2TiCl2, Grignard reagents can induce reductive cleavage of a carbon-carbon bond, yielding the corresponding ketones. nih.gov

A novel sequential process involving the reaction of N-methoxyamides (Weinreb amides) with vinyl Grignard reagents, followed by a Michael-type addition with various amines, has been developed for the synthesis of β-aminoketones. organic-chemistry.org This highlights the versatility of Grignard reagents in constructing complex molecules containing the β-dicarbonyl or related functionalities. organic-chemistry.org

| Reactants | Reagent | Product | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Methyl N-phenylacrylimidate | Ethylmagnesium bromide | 4-Propyl-3,5-nonanedione | Coupling of N-magnesio α-methoxy enamine and ketenimine | oup.com |

| 2,4-Pentanedione | Grignard Reagents (e.g., Benzylmagnesium chloride) | β-Hydroxyketones | Nucleophilic addition to a carbonyl group | researchgate.netcdnsciencepub.com |

| β-Diketones | Grignard Reagents with Cp2TiCl2 (catalyst) | Ketones | Reductive C-C bond cleavage | nih.gov |

| N-Methoxyamides and Vinyl Grignard Reagents | Amines | β-Aminoketones | Sequential nucleophilic substitution and Michael addition | organic-chemistry.org |

Phenylation of β-Diketone Dianions

A notable method for the arylation of β-diketones involves the use of their dianions. Disodio β-diketones, which are prepared by treating the β-diketone with two mole equivalents of sodium amide in liquid ammonia (B1221849), can be arylated using diaryliodonium chlorides to produce γ-derivatives. researchgate.net This approach has been shown to be effective for a variety of β-diketones and is considered in some cases to be superior to methods like the benzyne (B1209423) reaction. researchgate.net

The phenylation of disodioacetylacetone with diphenyliodonium (B167342) chloride is believed to proceed, at least partially, through the formation of a phenyl radical and an ion radical intermediate which then combine. researchgate.net This method has been successfully applied to synthesize a range of γ-aryl-β-diketones. orgsyn.org For instance, the dianions of 1-phenyl-1,3-butanedione, 2,4-heptanedione, and 3,5-heptanedione (B1630319) have been phenylated using this technique. orgsyn.org

It has been observed that β-diketones can undergo condensation reactions at the α-methylene group via their monoanions when treated with reagents like alkyl halides. organicreactions.org However, the formation of a dianion allows for alkylation and arylation to occur at the terminal methyl group. organicreactions.org For example, treating benzoylacetone (B1666692) or acetylacetone with two equivalents of potassium amide in liquid ammonia generates a dipotassium (B57713) salt that can be alkylated at the terminal position. organicreactions.org

Proposed Mechanisms for Diketone Formation

The formation of β-diketones can be achieved through various reaction pathways, with the Claisen condensation being the most classical approach. mdpi.com This method involves the condensation of a ketone and an ester under basic conditions. mdpi.com

In biological systems, such as in barley, two primary pathways for the formation of β-diketones have been proposed. researchgate.net

The Elongation Hypothesis: This pathway begins with a 3-ketoacid intermediate. It involves activation by a Long-Chain Acyl-CoA Synthetase (LACS), followed by condensation with a two-carbon unit from malonyl-CoA by a diketone metabolism polyketide synthase (DMP). Further elongation steps are catalyzed by Fatty Acid Elongase(s) (FAE), and the process concludes with the removal of a head group. researchgate.net

The Head-to-Head Condensation Hypothesis: In this alternative mechanism, a diketone metabolism polyketide synthase (DMP) condenses fatty acyl-CoA starters with 3-ketoacid extenders. researchgate.net

Another proposed mechanism involves the photochemical formation of a β-diketone from an α,β-epoxychalcone. researchgate.net Additionally, a divergent synthesis of 1,3- and 1,4-diketones has been reported starting from β-methoxy-γ-phenylthio ketones. ijpras.com

A plausible mechanism for the aluminum chloride-promoted reaction of β-diketones with nitriles to form enaminones starts with the formation of an aluminum-enolate. This intermediate then attacks the nitrile to generate a cyclic N-Al-O intermediate, which can be intercepted by another Al-enolate to yield the final product. rsc.org

The enzymatic cleavage of C-C bonds in β-diketones has also been studied. For instance, the mechanism for fumarylacetoacetate hydrolase (FAH) involves a metal ion, such as Ca2+, which positions a water molecule for nucleophilic attack. nih.gov This leads to a tetrahedral alkoxide intermediate that is stabilized by an oxyanion hole. Subsequent C-C bond cleavage results in the final products. nih.gov

Catalytic Approaches in β-Diketone Synthesis

Catalytic methods offer efficient and often milder conditions for the synthesis of β-diketones. These can be broadly categorized into biocatalysis, organocatalysis, and metal-based catalysis. mdpi.com

Biocatalysis utilizes enzymes to catalyze the formation of β-diketones, providing a greener alternative to classical organic synthesis. mdpi.com

Organocatalysis , which employs small organic molecules as catalysts, has gained significant traction. mdpi.com For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the intermolecular nucleophilic acylation of α-haloketones with aldehydes, yielding 1,3-diketones. mdpi.com L-Proline has also been used as a catalyst for the acylation of acetone. bohrium.com

Metal-based catalysis is another important approach. Lewis acids, such as aluminum chloride, can promote the reaction of β-diketones with nitriles. rsc.org Copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones has been developed for the synthesis of α,β-unsaturated ketones. scirp.org Furthermore, the deprotonation of β-diketones during the formation of metal complexes can be catalyzed by the metal ion itself, such as Cu2+. cdnsciencepub.com

The classic Claisen condensation, which involves the acylation of monocarbonyl compounds in the presence of enolization-favoring catalysts, remains a primary method for β-diketone synthesis. bohrium.com Modifications to this reaction often focus on improving selectivity, yield, and ease of product isolation. bohrium.com

Chemical Reactivity and Transformation Mechanisms of 2,4 Heptanedione, 5 Ethyl

Reactions at the Methylene (B1212753) Bridge (α-Carbon Reactivity)

The carbon atom located between the two carbonyl groups (the α-carbon) in β-diketones is notably acidic. universalclass.com The protons attached to this methylene bridge are readily abstracted by a base due to the formation of a highly stabilized conjugate base, an enolate ion. This stabilization arises from the delocalization of the negative charge across the oxygen atoms of both carbonyl groups through resonance. universalclass.comlibretexts.org

Alkylation Reactions with Alkyl Halides

The enolate derived from 2,4-Heptanedione, 5-ethyl- is a potent nucleophile and can readily participate in alkylation reactions with alkyl halides. This reaction proceeds via a typical S_N2 mechanism. libretexts.org The process involves the formation of a new carbon-carbon bond at the methylene bridge, effectively substituting one of the acidic protons with an alkyl group. universalclass.com

The general mechanism involves two primary steps:

Enolate Formation: A base abstracts an acidic proton from the α-carbon of 2,4-Heptanedione, 5-ethyl-, to form the corresponding resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group and forming the alkylated β-diketone. universalclass.comlibretexts.org

| Reactant 1 | Reactant 2 (Alkyl Halide) | Base | Product |

| 2,4-Heptanedione, 5-ethyl- | Iodomethane | Sodium ethoxide | 3-Methyl-5-ethyl-2,4-heptanedione |

| 2,4-Heptanedione, 5-ethyl- | Benzyl bromide | Potassium carbonate | 3-Benzyl-5-ethyl-2,4-heptanedione |

| 2,4-Heptanedione, 5-ethyl- | Allyl chloride | Sodium hydride | 3-Allyl-5-ethyl-2,4-heptanedione |

This table presents hypothetical reaction examples based on the known reactivity of β-diketones.

Enolate Formation and Nucleophilic Reactivity

The formation of the enolate ion is a cornerstone of the reactivity of 2,4-Heptanedione, 5-ethyl-. The pKa of the α-protons in β-diketones is significantly lower than that of monocarbonyl compounds, indicating higher acidity. universalclass.com This increased acidity is a direct consequence of the stability of the conjugate base.

The resulting enolate anion possesses two nucleophilic sites: the central carbon and the oxygen atoms. While reactions can occur at the oxygen (O-alkylation), reactions at the carbon (C-alkylation) are often predominant, especially under thermodynamic control. mdpi.com This nucleophilic character allows the enolate of 2,4-Heptanedione, 5-ethyl- to react with a wide array of electrophiles beyond alkyl halides, including other carbonyl compounds in addition reactions. libretexts.org

Resonance Structures of the Enolate of 2,4-Heptanedione, 5-ethyl-

The enolate ion exists as a hybrid of three resonance structures, which demonstrates the delocalization of the negative charge onto the more electronegative oxygen atoms, thus stabilizing the ion. universalclass.com

Reactions Involving Carbonyl Groups

The two carbonyl groups in 2,4-Heptanedione, 5-ethyl- are electrophilic centers susceptible to attack by nucleophiles. These reactions are fundamental to organic chemistry and include additions and condensation reactions.

Addition Reactions

Nucleophiles can add to either of the carbonyl carbons of 2,4-Heptanedione, 5-ethyl-. The reaction typically proceeds via nucleophilic addition, where the nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. Given the two non-equivalent carbonyl groups in 2,4-Heptanedione, 5-ethyl-, addition can potentially lead to a mixture of products. Aldol (B89426) additions, where an enolate acts as the nucleophile adding to a carbonyl group, are a prominent example of this reactivity. libretexts.org Intramolecular aldol additions can lead to the formation of cyclic products. vaia.comvaia.com

| Nucleophile | Reagent/Conditions | Potential Product Type |

| Grignard Reagent (e.g., CH₃MgBr) | Diethyl ether, then H₃O⁺ | Tertiary Alcohol |

| Organolithium Reagent (e.g., PhLi) | Diethyl ether, then H₃O⁺ | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Methanol | Secondary Alcohol (Diol) |

| Enolate (intramolecular) | Base (e.g., NaOH) | Cyclic β-hydroxy ketone |

This table illustrates the types of products expected from nucleophilic addition to the carbonyl groups based on general diketone reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophilic component is a highly acidic active methylene compound, such as a β-diketone. sci-hub.se In this reaction, 2,4-Heptanedione, 5-ethyl- can react with non-enolizable aldehydes or ketones in the presence of a weak base catalyst (like an amine) to form an α,β-unsaturated product after dehydration. arkat-usa.orgbas.bg

The reaction mechanism involves:

Formation of the enolate from 2,4-Heptanedione, 5-ethyl-.

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone.

Formation of an aldol-type addition product.

Dehydration (elimination of a water molecule) to yield the final conjugated product. sci-hub.se

| Aldehyde/Ketone Reactant | Base Catalyst | Potential Product |

| Benzaldehyde | Piperidine | 3-(Phenylmethylene)-5-ethyl-2,4-heptanedione |

| Formaldehyde | Diethylamine | 3,3'-(Methylene)bis(5-ethyl-2,4-heptanedione) |

| Acetone | Pyrrolidine | 3-(Propan-2-ylidene)-5-ethyl-2,4-heptanedione |

This table presents hypothetical Knoevenagel condensation products based on established principles.

Cyclization Reactions and Heterocyclic Compound Synthesis

The 1,3-dicarbonyl motif is a valuable building block in the synthesis of various heterocyclic compounds. osi.lv 2,4-Heptanedione, 5-ethyl- can be used to construct five- and six-membered rings by reacting with dinucleophilic reagents. mdpi.com

A classic example is the Paal-Knorr synthesis, where 1,4-dicarbonyls are used, but analogous reactions exist for 1,3-dicarbonyls. For instance, the reaction of β-diketones with hydrazine (B178648) or its derivatives is a widely used method for synthesizing pyrazoles. mdpi.comrdd.edu.iq Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reaction with amidines can produce pyrimidines. These cyclization reactions often proceed through an initial condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration.

| Dinucleophilic Reagent | Heterocyclic Product Class | Example Product Name |

| Hydrazine (H₂N-NH₂) | Pyrazole (B372694) | 3,5-Dimethyl-4-(1-propyl)pyrazole |

| Phenylhydrazine | Pyrazole | 3,5-Dimethyl-1-phenyl-4-(1-propyl)pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole | 3,5-Dimethyl-4-(1-propyl)isoxazole |

| Urea (H₂N(CO)NH₂) | Pyrimidine (B1678525) | 4,6-Dimethyl-5-(1-propyl)pyrimidin-2(1H)-one |

Note: The regiochemistry of the product can vary. The listed product names are illustrative examples.

Formation of Disubstituted Furans via Cyclocondensation

The synthesis of substituted furans from 1,4-dicarbonyl compounds is a well-established transformation in organic chemistry, famously realized through the Paal-Knorr synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-diketone to yield a furan (B31954) ring. pharmaguideline.comalfa-chemistry.com While 2,4-Heptanedione, 5-ethyl- is a β-diketone (a 1,3-dicarbonyl compound), it can be a precursor to the necessary 1,4-dicarbonyl intermediate required for furan synthesis.

The general mechanism of the Paal-Knorr furan synthesis begins with the protonation of one of the carbonyl groups, which facilitates enolization of the other carbonyl. The resulting enol then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate under acidic conditions leads to the formation of the aromatic furan ring. alfa-chemistry.com A variety of acids, including protic acids like sulfuric acid and Lewis acids, can be used to catalyze this reaction. alfa-chemistry.com

| Reactant | Reagents | Product | Reaction Type |

| 1,4-Diketone | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Substituted Furan | Paal-Knorr Synthesis |

For 2,4-Heptanedione, 5-ethyl-, its conversion to a suitable 1,4-dicarbonyl precursor would be the initial step, followed by the acid-catalyzed cyclization to yield a polysubstituted furan. The specific substituents on the resulting furan would depend on the reaction partners and conditions used to generate the 1,4-dicarbonyl intermediate.

Synthesis of Pyrimidinylpyrazole Compounds

β-Diketones such as 2,4-Heptanedione, 5-ethyl- are valuable starting materials for the synthesis of heterocyclic compounds like pyrimidinylpyrazoles. These structures are of interest due to their potential biological activities. A common synthetic route involves the reaction of a β-diketone with aminoguanidine (B1677879) or its salts. google.comresearchgate.netresearchgate.net

This condensation reaction typically proceeds in one step, where the aminoguanidine reacts with the two carbonyl groups of the β-diketone. The reaction can be carried out in a solvent or in its absence. alfa-chemistry.com The process involves the formation of two new nitrogen-containing rings, a pyrimidine and a pyrazole ring, fused together. For instance, reacting a β-diketone with aminoguanidine hydrochloride in the presence of a base can yield the corresponding pyrimidinylpyrazole derivative. alfa-chemistry.com

| Reactants | Conditions | Product Type |

| β-Diketone (e.g., 2,4-Heptanedione, 5-ethyl-) | Aminoguanidine or its salt | Pyrimidinylpyrazole |

| 3-Ethyl-2,4-pentanedione | Aminoguanidine hydrochloride, Sodium hydroxide, Water, 80°C | 5-ethyl-2-(4-ethyl-3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidine |

This synthetic strategy provides an efficient pathway to complex heterocyclic systems from readily available starting materials.

Oxidative and Reductive Transformations

Oxidative Free Radical Reactions

2,4-Heptanedione, 5-ethyl-, as a β-diketone, can undergo oxidative free-radical reactions, particularly cyclization reactions initiated by metal-based oxidants like manganese(III) acetate (B1210297). brandeis.eduacs.org These reactions are powerful tools for constructing cyclic and bicyclic systems. brandeis.edu

The mechanism involves the oxidation of the β-diketone by Mn(III) to generate an enol radical. If the molecule contains a site of unsaturation, such as a double bond, this radical can undergo an intramolecular cyclization. The resulting cyclic radical can then be further oxidized by a co-oxidant, such as copper(II) acetate, to yield a stable, more functionalized product. google.com The use of a co-oxidant like Cu(II) is often necessary because it is more efficient at oxidizing the intermediate radical than Mn(III). google.com

The outcome of these reactions is highly dependent on the structure of the starting material and the reaction conditions. For unsaturated β-diketones, this method can lead to the formation of bicyclic compounds in moderate to high yields. brandeis.edu

| Reactant Type | Reagents | Key Intermediates | Product Type |

| Unsaturated β-Diketone | Mn(OAc)₃, Cu(OAc)₂ | Enol Radical, Cyclic Radical | Bicyclic Ketone |

Mild Oxidative Cleavage for Carboxylic Acid Synthesis

The carbon-carbon bond between the carbonyl groups in β-diketones can be cleaved under mild oxidative conditions to produce carboxylic acids. This offers an alternative to harsher methods like the haloform reaction. organic-chemistry.org

One such mild method involves the use of Oxone (potassium peroxymonosulfate). organic-chemistry.org This reagent can effectively degrade 1,3-dicarbonyl compounds to yield carboxylic acids. The reaction is typically performed in a buffered solution to maintain a suitable pH, preventing the decomposition of the oxidizing agent. organic-chemistry.org Another approach is the catalytic oxidative cleavage using aerobic photooxidation with iodine under irradiation. organic-chemistry.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) has also been reported to convert β-diketones to carboxylic acids under neutral conditions. organic-chemistry.orggoogle.com

These methods are advantageous due to their compatibility with a range of functional groups and their ability to proceed under non-harsh conditions. For 2,4-Heptanedione, 5-ethyl-, oxidative cleavage would be expected to yield a mixture of carboxylic acids, including acetic acid and 2-ethylbutanoic acid.

| Method | Reagents | Advantage |

| Oxone Oxidation | Oxone, Buffer | Mild alternative to haloform reaction |

| Aerobic Photooxidation | Iodine, Light | Catalytic, uses air as oxidant |

| Ceric Ammonium Nitrate | CAN, CH₃CN | Neutral reaction conditions |

Functionalization and Derivatization Strategies

Derivatization for Analytical Applications

Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detectability of analytes. jfda-online.comresearch-solution.com For compounds like 2,4-Heptanedione, 5-ethyl-, which contain active functional groups, derivatization can enhance volatility, reduce polarity, and improve peak shape in gas chromatography (GC) analysis. libretexts.org

One of the primary methods for derivatizing β-diketones is through the formation of metal chelates. The two carbonyl groups in the enol form of a β-diketone can coordinate to a metal ion, forming a stable, often volatile and colored, complex. govinfo.gov These metal chelates can be readily analyzed by GC. The choice of metal can be tailored for specific analytical needs, such as for trace metal analysis where the β-diketone acts as a chelating agent for the target metal ion. For example, chromium chelates of 1-phenyl-1,3-butanedione have been studied for their oil-solubility in creating analytical standards. govinfo.gov

Acylation is another common derivatization technique where the enol form of the β-diketone is reacted with an acylating agent to form a more volatile ester derivative. research-solution.com These derivatization strategies are crucial for the accurate quantification and identification of β-diketones in complex matrices.

| Derivatization Method | Purpose | Example Reagent/Process |

| Metal Chelate Formation | Enhance volatility and detectability for GC; Trace metal analysis | Transition metal ions (e.g., Cu²⁺, Cr³⁺) |

| Acylation | Increase volatility, reduce polarity for GC | Acylating agents (e.g., acid anhydrides) |

Acylation for Enhanced Analytical Performance

The chemical structure of 2,4-Heptanedione, 5-ethyl- possesses active hydrogens on the carbon atom situated between the two carbonyl groups (the α-carbon), as well as enolizable protons. These features make it a suitable candidate for acylation, a chemical derivatization technique frequently employed to improve the analytical characteristics of a compound prior to analysis, particularly by gas chromatography (GC). semanticscholar.orggreyhoundchrom.comjfda-online.com Acylation involves the introduction of an acyl group (R-C=O) into a molecule. This process can significantly enhance the volatility and thermal stability of the analyte while reducing its polarity. labinsights.nlrsc.org These modifications are often necessary to make compounds more amenable to GC analysis, leading to better peak shape, improved resolution, and enhanced sensitivity. jfda-online.commostwiedzy.pl

The primary goal of acylating compounds like 2,4-Heptanedione, 5-ethyl- for analytical purposes is to modify their chemical properties to be more favorable for a specific analytical method. mostwiedzy.pl For instance, by converting the polar enol form of the β-diketone to a less polar, more volatile ester derivative, its interaction with the stationary phase of a GC column can be minimized, resulting in sharper and more symmetrical peaks. labinsights.nl

Detailed research on the acylation of the specific molecule 2,4-Heptanedione, 5-ethyl- is not extensively documented in publicly available literature. However, the reactivity of β-diketones as a class is well-established, allowing for a detailed discussion of the expected transformation mechanisms. nih.govuniversalclass.com The principles governing the acylation of other β-diketones, such as 2,4-pentanedione or 2,4-heptanedione, are directly applicable to 2,4-Heptanedione, 5-ethyl-. orgsyn.org

Commonly used acylation reagents for compounds with active hydrogens include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl halides (e.g., acetyl chloride). labinsights.nl The reaction typically proceeds via nucleophilic attack of the enolate form of the β-diketone on the electrophilic carbonyl carbon of the acylating agent.

Table 1: Common Acylating Agents and Their Properties

| Acylating Agent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 139.8 | Commonly used, readily available, produces acetate esters. |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | 39.5 | Highly reactive, produces volatile trifluoroacetyl esters, enhances electron capture detection. jfda-online.com |

| Pentafluoropropionic Anhydride (PFPA) | (C₂F₅CO)₂O | 310.05 | 69.5 | Similar to TFAA, provides highly volatile and electron-capturing derivatives. jfda-online.com |

| Heptafluorobutyric Anhydride (HFBA) | (C₃F₇CO)₂O | 410.06 | 107.5 | Used for creating stable, volatile derivatives with excellent properties for GC-MS analysis. jfda-online.com |

The choice of acylating reagent depends on the specific analytical requirements. For instance, the use of fluorinated anhydrides like TFAA, PFPA, or HFBA is particularly advantageous for GC with electron capture detection (GC-ECD) or mass spectrometry (MS) with negative chemical ionization (NCI), as the resulting fluorinated derivatives exhibit high electron affinity, leading to enhanced sensitivity. semanticscholar.orgjfda-online.com

The acylation of 2,4-Heptanedione, 5-ethyl- would likely be carried out by first forming the enolate ion in the presence of a suitable base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent. The reaction results in the formation of an O-acylated product, which is an enol ester.

Table 2: Predicted Products of Acylation of 2,4-Heptanedione, 5-ethyl-

| Acylating Agent Used | Predicted Product Name | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) | Expected Analytical Improvement |

| Acetic Anhydride | 5-Ethyl-4-acetoxyhept-3-en-2-one | C₁₁H₁₈O₃ | 198.26 | Increased volatility, reduced polarity. |

| Trifluoroacetic Anhydride | 5-Ethyl-4-(trifluoroacetoxy)hept-3-en-2-one | C₁₁H₁₅F₃O₃ | 252.23 | Significantly increased volatility, enhanced detectability by ECD and NCI-MS. |

The enhanced analytical performance resulting from acylation can be quantified by comparing the chromatographic behavior of the derivatized and underivatized compound. Key performance indicators that are expected to improve include:

Retention Time: Derivatization typically alters the retention time. While not always shorter, the change is predictable and can move the analyte to a more favorable region of the chromatogram.

Peak Asymmetry: Acylation reduces tailing caused by interactions between the analyte and active sites in the GC system, leading to more symmetrical peaks.

Detector Response: For specific detectors like the ECD, the introduction of electron-withdrawing groups via acylation can increase the detector response by orders of magnitude. semanticscholar.org

Coordination Chemistry of 2,4 Heptanedione, 5 Ethyl As a Ligand

Chelation Properties of β-Diketones

β-Diketones, including 2,4-Heptanedione, 5-ethyl-, are characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group. A crucial feature of these molecules is their ability to exist in a tautomeric equilibrium between the keto and enol forms. icm.edu.pl The enol form is particularly significant for coordination chemistry as the deprotonation of the hydroxyl group results in a monoanionic ligand, the β-diketonate.

This β-diketonate anion acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. prochemonline.com This chelation results in the formation of a stable six-membered ring, a key factor contributing to the high stability of these metal complexes. icm.edu.pl The stability of these complexes is a result of the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. Transition metals, in particular, readily form complexes with such multidentate organic ligands. iosrjournals.org

The general structure of a β-diketone in its enol form and its coordination to a metal ion is depicted below:

| Tautomeric Forms of a β-Diketone | Chelation of a β-Diketonate to a Metal Ion |

Illustrative structures representing the general principles of β-diketone tautomerism and chelation.

Formation of Metal Complexes with β-Diketonate Ligands

The formation of metal complexes with 2,4-Heptanedione, 5-ethyl- would follow the general synthetic routes established for other β-diketonate complexes. These methods are typically straightforward and yield stable, often crystalline, products.

The synthesis of metal-β-diketonate complexes is generally achieved by reacting a metal salt with the β-diketone in a suitable solvent. prochemonline.com The presence of a base is often required to facilitate the deprotonation of the β-diketone to its enolate form, which then readily coordinates to the metal ion. Common bases used include ammonia (B1221849), sodium hydroxide, or an organic amine.

A typical synthetic procedure would involve dissolving the metal salt (e.g., a chloride, nitrate (B79036), or acetate (B1210297) salt) in a solvent such as water or an alcohol. The β-diketone, in this case, 2,4-Heptanedione, 5-ethyl-, is then added, followed by the dropwise addition of a base. The resulting metal complex often precipitates from the solution and can be purified by recrystallization. For instance, the synthesis of tris(β-diketonato)chromium(III) complexes can be achieved through various established methods. mdpi.com

The resulting metal complexes of 2,4-Heptanedione, 5-ethyl- can be characterized using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the β-diketonate ligand to the metal ion. The characteristic C=O and C=C stretching frequencies in the IR spectrum of the complex will differ from those of the free ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the complex in solution. For paramagnetic complexes, however, NMR spectra may exhibit broad signals.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirmation of coordination, changes in carbonyl and C=C bond vibrations. |

| Nuclear Magnetic Resonance (NMR) | Solution structure, ligand environment. |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, coordination geometry. |

| Elemental Analysis | Determination of the empirical formula of the complex. |

| Magnetic Susceptibility | Information on the electronic structure of the metal ion (for paramagnetic complexes). |

The properties of metal β-diketonate complexes can be fine-tuned by modifying the substituents on the β-diketone ligand. nih.govnih.gov The ethyl group at the 5-position and the methyl and propyl groups at the 2- and 4-positions of 2,4-Heptanedione, 5-ethyl- will influence the steric and electronic properties of the resulting metal complexes.

Furthermore, the nature of the substituents can impact the volatility of the metal complex. rice.edu This is a particularly important property for applications such as chemical vapor deposition (CVD), where volatile precursors are required. researchgate.net The introduction of alkyl groups can affect the intermolecular forces in the solid state, thereby influencing the sublimation enthalpy and vapor pressure of the complex. rice.edu

Applications of 2,4-Heptanedione, 5-ethyl- Metal Complexes

Metal β-diketonate complexes are utilized in a wide range of applications, and it is expected that complexes of 2,4-Heptanedione, 5-ethyl- would exhibit similar utility, particularly in the realm of catalysis.

Transition metal β-diketonate complexes are widely employed as catalysts or catalyst precursors in various organic transformations. rsc.orgrsc.org Their solubility in organic solvents and their stability make them suitable for homogeneous catalysis. prochemonline.com

Examples of catalytic applications of metal β-diketonate complexes include:

Oxidation reactions: They can catalyze the oxidation of various organic substrates.

Polymerization: Certain metal β-diketonates are used as initiators or catalysts in polymerization reactions. tandfonline.com

Cross-coupling reactions: They can serve as precursors for catalytically active species in cross-coupling reactions.

CO₂ fixation: Some metal β-diketonate complexes have shown high efficiency in the chemical fixation of carbon dioxide into cyclic carbonates under mild conditions. rsc.org

The catalytic activity of these complexes is influenced by the nature of the metal ion and the steric and electronic properties of the β-diketonate ligand. The substituents on the ligand, such as the ethyl group in 2,4-Heptanedione, 5-ethyl-, can modulate the reactivity and selectivity of the catalyst. For instance, sterically hindered β-diketonate ligands can influence the reaction pathways and the stability of the catalytic species. rsc.org Molybdenum(IV) β-diketonate complexes, for example, have demonstrated high activity as catalysts for allylic substitution reactions. nih.gov

Precursors for Advanced Material Deposition Techniques

Extensive research into the coordination chemistry of β-diketonate ligands has established their utility as precursors for advanced material deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The volatility and thermal stability of the resulting metal complexes are critical properties that can be finely tuned by modifying the peripheral substituents on the diketonate backbone.

Despite the general understanding of β-diketonates in this field, a thorough search of scientific literature and patent databases reveals a notable absence of specific research findings on the application of metal complexes of 2,4-Heptanedione, 5-ethyl- as precursors for material deposition. While the molecular structure of this ligand suggests it could form stable and volatile metal chelates suitable for CVD or ALD processes, there is no available data to substantiate this potential.

Consequently, detailed research findings, including specific metal complexes synthesized, their thermal properties (e.g., volatility, decomposition temperature), and their performance in the deposition of thin films or other advanced materials, are not documented in the public domain. The creation of data tables summarizing such findings is therefore not possible at this time.

Further research would be required to synthesize and characterize metal complexes of 2,4-Heptanedione, 5-ethyl- and to evaluate their suitability as precursors for advanced material deposition techniques. Such studies would need to investigate the volatility, thermal stability, and decomposition pathways of these complexes to determine their viability for producing high-quality thin films of various materials.

Spectroscopic Characterization and Structural Elucidation of 2,4 Heptanedione, 5 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

For a related compound, 6-methyl-2,4-heptanedione, the ¹H NMR spectrum shows signals at δ 5.490, 3.565, 2.390, 2.230, 2.057, 0.948, and 0.926 ppm. chemicalbook.com This provides a reference for the types of shifts expected for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2,4-Heptanedione, 5-ethyl-, distinct peaks are expected for each of the nine carbon atoms, although some may overlap depending on the solvent and experimental conditions. The carbonyl carbons (C2 and C4) would resonate at a significantly downfield chemical shift, typically in the range of 200-220 ppm, which is characteristic of ketone functionalities. mnstate.edu The remaining aliphatic carbons would appear at higher field.

Publicly available spectral data for 2,4-Heptanedione, 5-ethyl- indicates the presence of ¹³C NMR spectra. nih.gov While the exact chemical shifts are not detailed in the snippets, the existence of this data confirms its use in the structural elucidation of this compound. The analysis of ¹³C NMR spectra is crucial for confirming the carbon backbone of the molecule. uobasrah.edu.iq

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 2,4-Heptanedione, 5-ethyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | 10-20 |

| C2 (C=O) | 200-210 |

| C3 (CH₂) | 40-50 |

| C4 (C=O) | 200-210 |

| C5 (CH) | 50-60 |

| C6 (CH₂) | 20-30 |

| C7 (CH₃) | 10-20 |

| Ethyl-CH₂ | 25-35 |

| Ethyl-CH₃ | 10-20 |

Note: These are predicted ranges based on typical values for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net In the analysis of 2,4-Heptanedione, 5-ethyl-, GC-MS would separate the compound from any impurities before it enters the mass spectrometer. The mass spectrum of the pure compound would then be recorded. The NIST Mass Spectrometry Data Center has an entry for 2,4-Heptanedione, 5-ethyl-, indicating that GC-MS data is available. nih.gov The instrument used for one of the available spectra was a Hewlett Packard model 5973-6890. nih.gov This technique is essential for both identifying the compound and ensuring its purity.

The mass spectrum of 2,4-Heptanedione, 5-ethyl- (molecular weight 156.22 g/mol ) would show a molecular ion peak (M⁺) at m/z 156. nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

For a related diketone, 5-ethylnonane-2,4-dione, the mass spectrum showed a characteristic acylium ion base peak at m/z 85 and a significant ion at m/z 128 due to a McLafferty rearrangement. researchgate.net Similar fragmentation would be expected for 2,4-Heptanedione, 5-ethyl-. Cleavage at the C-C bonds adjacent to the carbonyl groups would lead to the formation of various acylium ions. For example, the loss of an ethyl radical (C₂H₅•) would result in an ion at m/z 127, and the loss of a propyl radical (C₃H₇•) would lead to an ion at m/z 113. The fragmentation pattern provides a fingerprint that can be used to identify the compound and distinguish it from its isomers. libretexts.org

Table 2: Potential Fragment Ions in the Mass Spectrum of 2,4-Heptanedione, 5-ethyl-

| m/z | Possible Fragment Ion |

|---|---|

| 156 | [M]⁺ |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [CH₃COCH₂CO]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This table represents potential fragment ions based on common fragmentation pathways for ketones.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Heptanedione, 5-ethyl- would provide clear evidence for its key structural features. A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone groups. uobasrah.edu.iq The presence of two carbonyl groups might lead to a splitting of this band or a broad absorption.

The C-H stretching vibrations of the aliphatic parts of the molecule would appear in the region of 2850-3000 cm⁻¹. Additionally, C-H bending vibrations would be observed in the 1350-1480 cm⁻¹ region. The presence of a vapor phase IR spectrum in public databases confirms its use for the characterization of this compound. nih.gov The specific frequencies and shapes of these absorption bands are diagnostic for the presence of the diketone functionality and the alkyl framework.

Table 3: Characteristic IR Absorption Bands for 2,4-Heptanedione, 5-ethyl-

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850-3000 | C-H stretch | Alkyl |

| 1700-1725 | C=O stretch | Ketone |

| 1350-1480 | C-H bend | Alkyl |

Note: These are typical ranges for the indicated functional groups.

Vibrational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For 2,4-Heptanedione, 5-ethyl-, these methods are particularly useful for characterizing the carbonyl groups and the carbon skeleton, as well as understanding the effects of its characteristic keto-enol tautomerism.

Like many β-dicarbonyl compounds, 2,4-Heptanedione, 5-ethyl- can exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, which creates a pseudo-aromatic six-membered ring. This structural feature significantly influences the vibrational frequencies of the involved functional groups, particularly the C=O and O-H bonds. The analysis of related β-diketones shows that the presence of strong intramolecular hydrogen bonds can cause a significant shift in the vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-Heptanedione, 5-ethyl- is expected to display several characteristic absorption bands. The most prominent of these are the C-H stretching vibrations from the ethyl and methyl groups, and the strong carbonyl (C=O) stretching vibrations. In the diketo form, two carbonyl absorptions would be anticipated. However, in the hydrogen-bonded enol form, the C=O stretching frequency is lowered and broadened. A broad O-H stretching band, also at a lower frequency than a typical alcohol, is characteristic of the chelated enol form. A vapor phase IR spectrum is available for this compound. nih.gov

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, serves as a complementary technique to IR. While the O-H stretch is typically weak in Raman spectra, the C=C bond of the enol form and the symmetric vibrations of the carbon skeleton are expected to produce strong signals. The C=O stretching vibration is also Raman active. Analysis of similar compounds shows that the region between 700 cm⁻¹ and 1600 cm⁻¹ is particularly informative, containing C-C and C-O stretching modes that are unique to the molecule's structure.

The following table summarizes the expected key vibrational bands for 2,4-Heptanedione, 5-ethyl-, based on characteristic frequencies for its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | IR, Raman |

| O-H Stretch (enol) | Intramolecular H-bond | 2500 - 3200 (Broad) | IR |

| C=O Stretch (keto) | Ketone | ~1725 and ~1705 | IR, Raman |

| C=O Stretch (enol) | Conjugated Ketone | ~1640 | IR, Raman |

| C=C Stretch (enol) | Alkene | ~1580 | IR, Raman |

Other Spectroscopic Techniques for Structural Confirmation

While vibrational analysis confirms the presence of key functional groups, NMR spectroscopy and mass spectrometry are essential for mapping the complete atomic connectivity and confirming the molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detailing the carbon and hydrogen framework of a molecule.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum for 2,4-Heptanedione, 5-ethyl- is available. nih.gov In its diketo form, nine distinct carbon signals would be expected. The two carbonyl carbons (C2 and C4) would appear significantly downfield (>200 ppm). The remaining seven aliphatic carbons would appear at higher field strengths. The presence of the enol tautomer would result in a different set of signals, reflecting the altered chemical environment of the carbons within the pseudo-aromatic ring.

The following table outlines the predicted ¹H NMR chemical shifts for the diketo form of 2,4-Heptanedione, 5-ethyl-.

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| -CH₃ (C1) | ~2.1 | Singlet | 3H |

| -CH₂- (C3) | ~3.6 | Singlet | 2H |

| -CH- (C5) | ~2.5 | Multiplet | 1H |

| -CH₂- (ethyl) | ~1.6 | Multiplet | 2H |

| -CH₃ (ethyl) | ~0.9 | Triplet | 3H |

| -CH₃ (C7) | Not applicable | - | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. GC-MS data for 2,4-Heptanedione, 5-ethyl- indicates a molecular weight of 156.22 g/mol . nih.gov The mass spectrum is obtained by ionizing the molecule and detecting the mass-to-charge (m/z) ratio of the resulting molecular ion and its fragments.

Analysis of a structurally similar compound, 5-ethylnonane-2,4-dione, shows characteristic fragmentation patterns for ethyl-branched β-diketones. researchgate.net A key fragmentation is the formation of an acylium ion, which for 2,4-Heptanedione, 5-ethyl- would be expected at m/z 43 ([CH₃CO]⁺). Another important fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage. For 2,4-Heptanedione, 5-ethyl-, this could lead to a significant ion at m/z 128. nih.govresearchgate.net

The table below lists some of the expected key fragments in the mass spectrum of 2,4-Heptanedione, 5-ethyl-.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 128 | [C₇H₁₂O₂]⁺ | McLafferty Rearrangement |

| 113 | [M - CH₃CO]⁺ | Loss of acetyl group |

| 85 | [C₅H₅O]⁺ or [C₄H₅O₂]⁺ | Acylium ion from cleavage |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Computational and Theoretical Studies on 2,4 Heptanedione, 5 Ethyl

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry due to their balance of accuracy and computational cost. nih.gov DFT is used to investigate the electronic structure of many-body systems, making it ideal for studying organic molecules like 2,4-Heptanedione, 5-ethyl-. nih.govmdpi.com

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,4-Heptanedione, 5-ethyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G, can be employed to find its lowest energy conformation. researchgate.net This optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier molecular orbitals are crucial for understanding the molecule's reactivity, stability, and electronic properties. mdpi.comespublisher.com The HOMO-LUMO energy gap is a significant parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. espublisher.com

Interactive Data Table: Predicted Geometric and Electronic Parameters for 2,4-Heptanedione, 5-ethyl-

| Parameter | Description | Predicted Value |

|---|---|---|

| Geometric | ||

| C=O Bond Length | Average length of the carbonyl bonds | ~1.23 Å |

| C-C Bond Length (keto) | Length of the carbon-carbon bond between carbonyls | ~1.52 Å |

| C-C-C Angle (keto) | Angle formed by the three central carbons of the dione (B5365651) | ~115° |

| Electronic | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV (approx.) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV (approx.) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV (approx.) |

| Dipole Moment | Measure of the molecule's overall polarity | ~2.5 D (approx.) |

Note: The values in this table are representative estimates for a β-diketone calculated using DFT and are not from a specific study on 2,4-Heptanedione, 5-ethyl-.

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to identify and characterize a compound. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. researchgate.net These calculated spectra can be compared with experimental results to confirm the molecular structure.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). espublisher.com This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the wavelengths of maximum absorption (λmax) that correspond to π→π* or n→π* transitions within the molecule. espublisher.com

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for 2,4-Heptanedione, 5-ethyl-

| Spectrum | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~1710-1730 cm⁻¹ | C=O stretch (asymmetric) |

| Vibrational Frequency | ~1600-1640 cm⁻¹ | C=O stretch (symmetric, enol form) | |

| Vibrational Frequency | ~2960-2980 cm⁻¹ | C-H stretch (aliphatic) | |

| UV-Vis | λmax (n→π*) | ~275 nm | Carbonyl excitation |

| λmax (π→π*) | ~245 nm | Conjugated system excitation |

Note: These are typical values for β-diketones and serve as illustrative examples.

DFT can be used to model chemical reactions by mapping the potential energy surface that connects reactants to products via a transition state. This allows for the calculation of activation energy barriers, providing insight into reaction kinetics. researcher.life For 2,4-Heptanedione, 5-ethyl-, this could involve studying its tautomerization (keto-enol equilibrium) or its reactions with other chemical species.

Adsorption energy modeling is another important application, particularly for understanding how the molecule interacts with surfaces, such as catalysts or sensor materials. By calculating the energy change upon the molecule's adsorption onto a surface, one can determine the strength and nature of the interaction. nih.gov Adsorption energies below 40 kJ/mol typically indicate physisorption (dominated by van der Waals forces), while higher values suggest chemisorption (involving covalent bond formation). nih.gov

Interactive Data Table: Hypothetical Adsorption Energy of 2,4-Heptanedione, 5-ethyl- on Various Surfaces

| Surface Material | Adsorption Energy (ΔE_ads) | Interaction Type |

|---|---|---|

| Graphene | -25 kJ/mol | Physisorption |

| Silica (B1680970) (SiO₂) | -45 kJ/mol | Physisorption (H-bonding) |

| Titanium Dioxide (TiO₂) | -70 kJ/mol | Chemisorption |

Note: These values are hypothetical and illustrate the type of data obtained from such modeling studies.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a single, static conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape at a given temperature. nih.govnih.gov

For 2,4-Heptanedione, 5-ethyl-, which has several rotatable bonds, MD simulations can identify the most populated conformational states and the pathways for converting between them. By analyzing the trajectory, one can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with its environment. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural features of a molecule with its macroscopic properties. researchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, that encode information about the molecule's topology, geometry, and electronic structure. A mathematical model is then built to relate these descriptors to an experimental property (e.g., boiling point, solubility).

For 2,4-Heptanedione, 5-ethyl-, various descriptors can be readily computed. nih.gov A full QSPR study would require a dataset of related molecules with known properties to build a predictive model. However, the calculated descriptors for the single molecule provide a quantitative profile of its physicochemical characteristics.

Interactive Data Table: Computed Molecular Descriptors for 2,4-Heptanedione, 5-ethyl-

| Descriptor | Value | Description | Source |

|---|---|---|---|

| Molecular Weight | 156.22 g/mol | The sum of the atomic weights of the atoms in the molecule. | nih.gov |

| XLogP3 | 1.6 | A computed value for the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. | nih.gov |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen in a hydrogen bond. | nih.gov |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen in a hydrogen bond (the two oxygen atoms). | nih.gov |

| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating conformational flexibility. | nih.gov |

Applications in Advanced Chemical Research and Materials Science

Organic Synthesis Intermediate and Building Block

β-Diketones are recognized as highly versatile intermediates in chemical synthesis, primarily due to the reactivity of the dicarbonyl motif and the acidity of the central methylene (B1212753) protons. icm.edu.plmdpi.com This class of compounds is instrumental in forming carbon-carbon bonds and constructing various molecular frameworks. mdpi.com

The β-dicarbonyl structure is a key feature in a multitude of biologically and pharmaceutically active compounds. mdpi.comacs.org As an intermediate, 2,4-Heptanedione, 5-ethyl- offers a scaffold that can be elaborated upon to build more complex molecular architectures. The most classical method for synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester under basic conditions. mdpi.comresearchgate.net

The reactivity of 2,4-Heptanedione, 5-ethyl- allows it to serve as a nucleophile in various reactions after deprotonation of the central carbon. This enables alkylation and acylation reactions, extending the carbon chain and introducing new functional groups. Furthermore, condensation reactions with agents like hydrazines or hydroxylamines can lead to the formation of important heterocyclic systems such as pyrazoles and isoxazoles. ijpras.com

A significant application of β-diketones is their role as precursors to specialty chemicals, particularly metal complexes. icm.edu.plincb.orgravimiamet.ee The enol form of β-diketones can be deprotonated to form a β-diketonate anion, which acts as a bidentate chelating ligand for a vast range of metal ions. icm.edu.plmdpi.com

Consequently, 2,4-Heptanedione, 5-ethyl- can be used to synthesize a variety of metal-organic compounds. These metal β-diketonate complexes have found use as catalysts in industrial processes, such as olefin oxidation and oligomerization. icm.edu.pl The specific properties of the resulting complex, including its solubility, volatility, and catalytic activity, can be fine-tuned by the structure of the diketone ligand.

Polymerization Processes for Tailored Materials

The utility of β-diketones extends into polymer science, where they and their derivatives can be employed in several ways to create tailored materials. icm.edu.pl Metal complexes derived from β-diketones, including those that could be formed from 2,4-Heptanedione, 5-ethyl-, can act as catalysts or initiators in polymerization reactions. icm.edu.plnih.gov For example, zinc complexes with β-diiminate ligands, which are structurally related to β-diketonates, have shown high activity in the ring-opening polymerization of lactones and the copolymerization of epoxides and carbon dioxide. researchgate.netacs.org

Moreover, β-diketone moieties can be incorporated directly into polymer chains to impart specific functionalities. Polymers containing pendent β-diketone or related triketone groups can be synthesized and later modified, offering a platform for polymer diversification. nih.gov These functional groups can act as cross-linking sites through coordination with metal ions, leading to the formation of stable 3D networks in materials like luminescent polysiloxanes. mdpi.com Such materials can be designed to have specific mechanical, optical, or thermal properties. mdpi.com Boron β-diketone units have also been integrated into conjugated organic polymers to create materials for gas sensing applications. rsc.org

Surface Chemistry and Adsorption Studies with Related β-Diketones

Studies on the adsorption of diketones on silica (B1680970) surfaces using infrared spectroscopy have shown that the primary interaction involves the formation of hydrogen bonds between the carbonyl groups of the diketone and the surface silanol (B1196071) groups. researchgate.net For β-diketones like pentan-2,4-dione, it was observed that both the keto and enol forms of the molecule exist at the solid-liquid interface. researchgate.net

On Lewis acidic surfaces like γ-alumina, the adsorption mechanism is different. Infrared spectroscopy studies suggest that diketones bind as monodentate surface species. researchgate.netacs.org The surface chemistry on alumina (B75360) can catalyze reactions such as intermolecular aldol (B89426) condensation. researchgate.net The adsorption behavior is influenced by factors such as the distance between carbonyl groups in the diketone molecule. The interaction of molecules with surfaces is a key aspect of surface chemistry, relevant to catalysis and sensing. kmchemistry.comnih.gov

Density functional theory calculations for the adsorption of β-diketones on silicon surfaces indicate that hydroxyl dissociation via a 1,7 H-shift mechanism is the dominant reaction pathway. acs.org This highlights the diverse and surface-dependent reactivity of this class of compounds.

Biological and Metabolic Research Perspectives

Interaction with Enzymes and Metalloenzymes

Role of Keto-Enol Tautomerism in Biological Interactions

β-Diketones, such as 2,4-Heptanedione, 5-ethyl-, exist as an equilibrium mixture of keto and enol tautomers. libretexts.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is influenced by factors like the solvent environment. asu.edu This tautomerism is critical for biological interactions as the enol form, with its hydroxyl group and conjugated double bond system, presents a different set of potential interactions with biological macromolecules compared to the diketo form. bluffton.edu

The ability to switch between these forms can influence how the molecule fits into an enzyme's active site and its potential to form hydrogen bonds with amino acid residues. For many β-diketones, the enol form is predominant and its specific conformation can dictate the strength and nature of its interactions with protein targets. libretexts.org

Table 1: Tautomeric Forms of 2,4-Heptanedione, 5-ethyl-

| Tautomer | Structural Features | Potential for Biological Interaction |

| Keto | Contains two carbonyl (C=O) groups separated by a methylene (B1212753) (-CH2-) group. | Can act as a hydrogen bond acceptor at the carbonyl oxygens. |

| Enol | Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in conjugation with a carbonyl group. | Can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the remaining carbonyl oxygen). The planar structure of the enol form can facilitate stacking interactions. |

Metal Chelating Abilities Affecting Metalloenzymes

A significant feature of β-diketones is their ability to act as bidentate ligands, chelating metal ions. The enolate form of the molecule can bind to a metal ion through its two oxygen atoms, forming a stable six-membered ring. This property is fundamental to their potential interaction with metalloenzymes, which are enzymes that require a metal ion for their catalytic activity.

By chelating the metal cofactor in the active site of a metalloenzyme, 2,4-Heptanedione, 5-ethyl- could potentially act as an inhibitor. The strength and specificity of this inhibition would depend on several factors, including the nature of the metal ion, the geometry of the active site, and the specific structure of the β-diketone. While direct studies on 2,4-Heptanedione, 5-ethyl- are lacking, the principle of metalloenzyme inhibition by metal-chelating compounds is a well-established concept in biochemistry and medicinal chemistry.

Role as a Precursor or Intermediate in Biosynthesis

There is currently no scientific evidence to suggest that 2,4-Heptanedione, 5-ethyl- serves as a common precursor or intermediate in established biosynthetic pathways. While various diketone structures are found in natural products, the specific biosynthetic route to or from 5-ethyl-2,4-heptanedione has not been elucidated. Computational tools for retrobiosynthesis can propose hypothetical pathways for the production of various chemicals in microorganisms, but experimental validation of such pathways for this specific compound is not available in the literature. researchgate.netresearchgate.netdntb.gov.ua

Contribution to Volatile Organic Compound (VOC) Profiles

Volatile organic compounds (VOCs) are emitted by a wide range of organisms, including plants, and play crucial roles in chemical communication and defense. Ketones are a common class of VOCs. However, a search of comprehensive databases of plant-associated VOCs does not list 2,4-Heptanedione, 5-ethyl- as a known volatile compound emitted by plants or other organisms. psu.edupsu.edu Therefore, at present, there is no scientific basis to claim that this specific compound contributes to the VOC profiles of any known biological system.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 2,4-Heptanedione, 5-ethyl-. Traditional methods like the Claisen condensation, while effective, often require harsh conditions and can generate significant waste. ijpras.comnih.gov Modern organic synthesis is trending towards greener alternatives.

Promising areas for investigation include: